2-Fluoroethyl 4-[5-(dimethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate
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Overview
Description
2-Fluoroethyl 4-[5-(dimethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a pyridine moiety, and a fluoroethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 4-[5-(dimethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Attachment of the Fluoroethyl Group: The fluoroethyl group is incorporated through a nucleophilic substitution reaction using 2-fluoroethyl bromide or a similar reagent.
Carbamoylation: The dimethylcarbamoyl group is added via a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Fluoroethyl 4-[5-(dimethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving piperidine and pyridine-containing substrates. Its fluoroethyl group can also be used in radiolabeling studies for imaging applications.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical features may also make it useful in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl 4-[5-(dimethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine and pyridine rings can participate in hydrogen bonding and π-π interactions, while the fluoroethyl group may enhance binding affinity through hydrophobic interactions. The dimethylcarbamoyl group can also contribute to the compound’s overall binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroethyl 4-[5-(methylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate
- 2-Fluoroethyl 4-[5-(ethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate
- 2-Fluoroethyl 4-[5-(dimethylcarbamoyl)pyridin-3-yl]oxypiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, 2-Fluoroethyl 4-[5-(dimethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the fluoroethyl group can also enhance its stability and bioavailability, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-fluoroethyl 4-[5-(dimethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-19(2)15(21)12-3-4-14(18-11-12)24-13-5-8-20(9-6-13)16(22)23-10-7-17/h3-4,11,13H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXVOPCKMALILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OC2CCN(CC2)C(=O)OCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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